molecular formula C11H16N2OS B3019584 2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde CAS No. 866149-81-7

2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde

Cat. No.: B3019584
CAS No.: 866149-81-7
M. Wt: 224.32
InChI Key: UGXAMPILUZIDDT-UHFFFAOYSA-N
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Description

2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde is an organic compound with the molecular formula C11H16N2OS It is a thiazole derivative, characterized by the presence of a cyclohexyl group, a methylamino group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Cyclohexyl and Methylamino Groups: The cyclohexyl and methylamino groups can be introduced via nucleophilic substitution reactions. For instance, cyclohexylamine and methylamine can be reacted with appropriate intermediates to form the desired substituents on the thiazole ring.

    Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

    Oxidation: 2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, antifungal, or anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors, providing insights into its potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[Cyclohexyl(methyl)amino]-1,3-thiazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.

    2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

Uniqueness

2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclohexyl and methylamino groups, along with the thiazole ring and aldehyde group, makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-[cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-13(9-5-3-2-4-6-9)11-12-7-10(8-14)15-11/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXAMPILUZIDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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